molecular formula C20H30O3 B1257233 14(15)-EpETE

14(15)-EpETE

Cat. No. B1257233
M. Wt: 318.4 g/mol
InChI Key: RGZIXZYRGZWDMI-QXBXTPPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14(15)-Epete belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. This compound can be biosynthesized from all-cis-5, 8, 11, 14, 17-icosapentaenoic acid.
14,15-EpETE is an epoxy fatty acid.

Scientific Research Applications

Enzymatic Formation and Hydrolysis

14(15)-EpETE is studied for its enzymatic formation from leukotriene precursors and subsequent hydrolysis. Wetterholm et al. (1988) investigated the enzymatic hydrolysis of 14,15-leukotriene A4, leading to the formation of 14,15-DHETE, a compound known to modulate functions of human leukocytes (Wetterholm et al., 1988).

Role in Breast Cancer Cell Resistance

This compound has been implicated in the development of drug resistance in cancer cells. Luo et al. (2018) demonstrated that 14,15-EET can induce breast cancer cell epithelial-mesenchymal transition (EMT) and resistance to cisplatin, a common chemotherapy drug. This resistance is mediated through the upregulation of integrin αvβ3 and activation of FAK/PI3K/AKT signaling pathways (Luo et al., 2018).

properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5Z,8Z,11Z)-13-[3-[(Z)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,12-3-,13-10-

InChI Key

RGZIXZYRGZWDMI-QXBXTPPVSA-N

Isomeric SMILES

CC/C=C\CC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O

Canonical SMILES

CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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